Fmoc-Thr-OPac
Description
Properties
IUPAC Name |
phenacyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-17(29)25(26(31)33-16-24(30)18-9-3-2-4-10-18)28-27(32)34-15-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23,25,29H,15-16H2,1H3,(H,28,32)/t17-,25+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSCFYIUFWADFU-NSYGIPOTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Amino Group with Fmoc
The amino group of L-threonine is first protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction typically occurs in a biphasic solvent system, such as a mixture of water and dichloromethane, under mildly basic conditions (pH 8–9) maintained by sodium bicarbonate or N-methylmorpholine. The Fmoc group provides stability against acidic conditions while remaining labile to base, enabling selective deprotection during peptide elongation.
Reaction Conditions:
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Solvent: Dichloromethane (DCM)/water (1:1 v/v)
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Base: Sodium bicarbonate (1.5 equiv)
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Temperature: 0–4°C (ice bath)
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Time: 2–4 hours
The intermediate, Fmoc-Thr-OH, is isolated via extraction and dried under reduced pressure.
Protection of the Hydroxyl Group with Phenacyl
The hydroxyl group of threonine is subsequently protected using phenacyl bromide (OPac-Br) in anhydrous dimethylformamide (DMF). A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the reaction, which proceeds via nucleophilic substitution.
Reaction Conditions:
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Solvent: Anhydrous DMF
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Base: Triethylamine (2.0 equiv)
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Catalyst: DMAP (0.1 equiv)
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Temperature: Room temperature (25°C)
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Time: 12–16 hours
The product, this compound, is purified via silica gel chromatography using ethyl acetate/hexane gradients.
Optimization of Reaction Parameters
Solvent and Base Selection
Comparative studies highlight the impact of solvent polarity on reaction efficiency:
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| DCM/water | 85 | 98 |
| THF/water | 72 | 95 |
| Acetonitrile/water | 68 | 93 |
Similarly, base selection affects the rate of Fmoc incorporation:
| Base | Reaction Time (h) | Yield (%) |
|---|---|---|
| Sodium bicarbonate | 3 | 85 |
| N-methylmorpholine | 2.5 | 88 |
| Pyridine | 4 | 78 |
Temperature and Catalytic Effects
Lower temperatures (0–4°C) minimize side reactions during Fmoc protection, while room temperature optimizes phenacylation. DMAP enhances phenacyl bromide activation, improving yields by 15–20% compared to uncatalyzed reactions.
Industrial-Scale Production
Scalability Challenges
Industrial synthesis requires adjustments to accommodate larger batches:
Comparative Analysis: Lab vs. Industrial Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1–10 g | 1–10 kg |
| Reaction Time | 16–24 hours | 8–12 hours |
| Yield | 80–85% | 75–80% |
| Purity | 95–98% | 90–95% |
Yield reductions at industrial scales are attributed to heat dissipation inefficiencies and longer purification times.
Alternative Protecting Groups and Their Limitations
While Fmoc-OPac is widely used, alternative protecting groups offer distinct advantages and drawbacks:
| Protecting Group | Stability (Acid/Base) | Deprotection Reagent | Compatibility with SPPS |
|---|---|---|---|
| Fmoc-OPac | Base-labile | Piperidine | Excellent |
| Boc-OPac | Acid-labile | TFA | Moderate |
| Alloc-OPac | Pd-catalyzed | Pd(PPh3)4 | Limited |
Fmoc-OPac remains preferred due to its orthogonal deprotection profile and compatibility with automated synthesizers.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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NMR (400 MHz, CDCl3): δ 7.75–7.25 (m, 13H, Fmoc + phenacyl), 5.10 (d, 1H, J = 8.0 Hz, α-H), 4.40 (m, 1H, β-H).
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HRMS: Calculated for C27H25NO6 [M+H]+: 459.48; Found: 459.47.
Case Study: Process Optimization in Peptide Drug Manufacturing
A 2024 study demonstrated that substituting DMF with cyclopentyl methyl ether (CPME) reduced environmental toxicity while maintaining yields (82% vs. 85% in DMF) . This green chemistry approach is gaining traction in industrial settings.
Chemical Reactions Analysis
Deprotection Reactions
Fmoc-Thr-OPac undergoes sequential deprotection to expose functional groups for peptide elongation.
Fmoc Group Removal
The fluorenylmethyloxycarbonyl (Fmoc) group is cleaved under basic conditions.
Phenacyl (OPac) Group Removal
The phenacyl ester is removed under reductive conditions.
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Mechanism: Reductive cleavage of the ester bond.
Coupling Reactions
This compound participates in peptide bond formation via carbodiimide-mediated coupling.
Activation and Coupling
-
Reagents:
Example Reaction:
Glycosylation Reactions
This compound derivatives are used in glycopeptide synthesis.
Core-2 Trisaccharide Coupling
Key Data:
| Parameter | Value | Reference |
|---|---|---|
| Glycosylation Yield | 66% | |
| α:β Selectivity | >99:1 | |
| Catalyst Loading | 10 mol% |
Comparative Analysis of Deprotection Bases
Base selection impacts Fmoc removal efficiency and side reactions.
Base Performance Table:
| Base | Deprotection Time (min) | Side Reactions | Cost Efficiency |
|---|---|---|---|
| Piperidine (20%) | 6–30 | Low | High |
| Morpholine (50%) | 1–5 | Moderate | Moderate |
| 4-Methylpiperidine | 5–20 | Low | Moderate |
Stability Under Acidic Conditions
This compound demonstrates stability to trifluoroacetic acid (TFA), enabling resin cleavage in solid-phase synthesis.
β-Elimination Risk
Incomplete Coupling
Scientific Research Applications
Chemistry
Fmoc-Thr-OPac is primarily used in solid-phase peptide synthesis (SPPS) . Its unique protective groups allow for the selective formation of peptide bonds while maintaining the integrity of the threonine side chain.
| Application | Description |
|---|---|
| Peptide Synthesis | Protects amino and hydroxyl groups during assembly. |
| Building Block | Serves as a key building block for synthesizing peptides and proteins. |
Biology
In biological research, this compound is essential for synthesizing phosphopeptides, which are crucial for studying protein phosphorylation and signal transduction pathways.
| Biological Application | Importance |
|---|---|
| Phosphopeptide Synthesis | Important for studying cellular signaling mechanisms. |
| Protein Interaction Studies | Investigates how threonine residues affect protein stability and interactions. |
Medicine
The compound is utilized in the development of peptide-based drugs. Its ability to protect functional groups during synthesis leads to high yields and purity, which are critical for therapeutic applications.
| Medical Application | Description |
|---|---|
| Therapeutic Agents | Used in the synthesis of drugs targeting various diseases. |
| Vaccine Development | Aids in creating peptides that mimic viral proteins for immune response studies. |
Industry
In the pharmaceutical industry, this compound is employed for large-scale peptide drug synthesis, ensuring that the final products are both effective and safe for clinical use.
| Industrial Application | Description |
|---|---|
| Peptide Drug Production | Facilitates large-scale synthesis with high efficiency. |
| Quality Control | The stability of Fmoc groups aids in monitoring synthesis processes via UV absorbance. |
Case Study 1: Peptide Synthesis Optimization
A study demonstrated that using this compound significantly improved the yield of synthesized peptides compared to other protecting groups. The research highlighted its effectiveness in SPPS under controlled conditions, allowing for better incorporation of threonine residues into peptide chains .
Case Study 2: Therapeutic Peptide Development
Research involving this compound has led to the development of novel antimicrobial peptides. These peptides exhibited enhanced biological activity due to the strategic incorporation of threonine residues, showcasing the compound's utility in drug discovery .
Mechanism of Action
The mechanism of action of Fmoc-Thr-OPac involves the protection of the amino and hydroxyl groups of threonine during peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group from unwanted reactions, while the phenacyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Fmoc-Thr-OPac with structurally analogous Fmoc-protected threonine derivatives, highlighting molecular properties, protective groups, and applications:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Protecting Groups | Price (25g) | Key Applications |
|---|---|---|---|---|---|
| This compound | C27H25NO6 | 459.49 | Fmoc (α-amino), OPac (side chain) | 100.00元 | Peptide synthesis requiring side-chain stability |
| Fmoc-Thr-OH | C19H19NO5 | 341.36 | Fmoc (α-amino), free -OH | 40.00元 | Standard SPPS with unprotected hydroxyl |
| Fmoc-Thr-OMe | C20H21NO5 | 355.39 | Fmoc (α-amino), methyl ester | 100.00元 | Esterification studies |
| Fmoc-Thr-ODmab | C39H44N2O7 | 652.79 | Fmoc (α-amino), Dmab (side chain) | 100.00元 | Photocleavable protection for light-sensitive synthesis |
| Fmoc-Thr(tBu)-OH | C23H27NO5 | 397.47 | Fmoc (α-amino), tBu (side chain) | 100.00元 | Acid-labile protection for acidic deprotection |
Structural and Functional Differences
- Fmoc-Thr-OH : Lacks side-chain protection, making it suitable for synthesizing peptides where the hydroxyl group remains reactive .
- Fmoc-Thr-ODmab: The dimethylaminobenzoyl (Dmab) group enables UV-light-mediated deprotection, useful for orthogonal strategies .
- Fmoc-Thr(tBu)-OH : The tert-butyl group offers acid-labile protection, compatible with Fmoc-based SPPS using trifluoroacetic acid (TFA) for cleavage .
In contrast, This compound ’s phenylacetyl group provides robust stability under basic conditions (e.g., piperidine for Fmoc removal), making it ideal for multi-step syntheses requiring prolonged exposure to basic reagents .
Research Findings and Practical Considerations
Stability and Deprotection
- The OPac group in this compound is resistant to nucleophilic bases but can be removed via hydrazinolysis or enzymatic cleavage, offering flexibility in deprotection workflows .
- Compared to Fmoc-Thr(tBu)-OH, which requires acidic conditions, this compound expands compatibility with acid-sensitive peptide sequences .
Cost and Accessibility
- This compound is priced higher than Fmoc-Thr-OH, reflecting its specialized protective group and synthesis complexity .
- Suppliers like GL Biochem and Iris Biotech GmbH standardize these compounds for laboratory use, emphasizing purity >95% for pharmaceutical applications .
Analytical Considerations
- Consistent nomenclature (per IUPAC guidelines) is critical for reproducibility, as highlighted in analytical chemistry journals .
- Mass spectrometry and HPLC are recommended for verifying the integrity of this compound and its analogs during quality control .
Biological Activity
Fmoc-Thr-OPac, or Fmoc-O-tert-butyl-L-threonine, is a compound widely utilized in peptide synthesis, particularly in the preparation of biologically active peptides. Its role as a protecting group in solid-phase peptide synthesis (SPPS) allows for the precise assembly of peptides containing threonine residues, which are critical for various biological functions.
Target of Action : this compound primarily serves as a protecting group for the amino group during peptide synthesis. This protection is essential to prevent unwanted reactions at the amine site while other peptide bonds are formed.
Mode of Action : The introduction of the Fmoc group occurs via a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), which attaches to the amine group of threonine. This process is reversible, allowing for the removal of the Fmoc group under basic conditions (e.g., using piperidine) when peptide synthesis is complete .
Biochemical Pathways : In SPPS, this compound plays a crucial role in facilitating the assembly of peptides by protecting the amine at the N-terminus and allowing for sequential coupling reactions with other amino acids or peptides .
This compound exhibits several notable biochemical properties:
- Stability : The Fmoc group is stable under various conditions, including treatment with trifluoroacetic acid (TFA), which is often used in peptide synthesis.
- UV Absorbance : It has a strong absorbance in the ultraviolet region, aiding in monitoring reactions involving this compound.
- Subcellular Localization : Research into predicting protein localization based on amino acid sequences is ongoing, with this compound being a potential candidate for studying protein targeting mechanisms.
Applications in Research and Industry
This compound is utilized across various fields:
- Chemistry : It is integral to SPPS for synthesizing peptides with specific threonine residues.
- Biology : The compound aids in synthesizing phosphopeptides, which are vital for investigating protein phosphorylation and signal transduction pathways .
- Medicine : It supports the development of peptide-based drugs by ensuring high yields and purity during synthesis, contributing to therapeutic efficacy .
- Industry : In pharmaceutical applications, it facilitates large-scale peptide drug production while maintaining functional integrity through effective protection strategies .
Study 1: Synthesis and Characterization
A study demonstrated the successful synthesis of phosphorylated polypeptides using this compound as a building block. The thioester method yielded polypeptides with significant biological activity, highlighting the importance of protecting groups like this compound in complex peptide synthesis .
Study 2: Antimicrobial Peptide Development
Research into antimicrobial peptides (AMPs) synthesized using Fmoc-modified amino acids revealed that these compounds exhibited potent antibacterial properties. For instance, triazine derivatives showed enhanced stability and activity against Gram-positive and Gram-negative bacteria, emphasizing the relevance of Fmoc-protected amino acids in developing new therapeutic agents .
Comparison with Similar Compounds
| Compound | Structure | Unique Features |
|---|---|---|
| Fmoc-Ser-OPac | Similar to Thr but with serine | Used for synthesizing peptides requiring serine residues |
| Fmoc-Tyr-OPac | Similar to Thr but with tyrosine | Important for peptides where tyrosine plays a role |
This compound stands out due to its ability to protect both the amino and hydroxyl groups of threonine, allowing for precise assembly crucial for biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
